

# The Historical Application of Pheniprazine in Depression Therapy: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Pheniprazine |           |
| Cat. No.:            | B1196415     | Get Quote |

Published: November 8, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical whitepaper provides an in-depth review of the historical use of **pheniprazine**, a hydrazine-class monoamine oxidase inhibitor (MAOI), in the treatment of major depressive disorder. Marketed in the 1960s under brand names such as Catron and Cavodil, **pheniprazine** represented an early pharmacological approach to managing depression.[1] This document details its mechanism of action, clinical application, and the significant toxicity concerns, particularly optic neuritis and hepatotoxicity, that led to its withdrawal from the market.[1][2] By synthesizing available historical data, this paper aims to provide a comprehensive technical resource for researchers in psychopharmacology and drug development, offering insights into the therapeutic potential and inherent risks of early, non-selective, irreversible MAOIs.

### Introduction: The Dawn of Psychopharmacology

The 1950s marked a revolutionary period in the treatment of depression with the serendipitous discovery of the antidepressant properties of monoamine oxidase inhibitors.[3] This era, running roughly from 1957 to 1970, saw the introduction of the first generation of MAOIs, which included the hydrazine derivative **pheniprazine** (α-methylphenethylhydrazine).[1][3] Initially explored for various conditions including angina pectoris and schizophrenia, its primary application became the treatment of depressive illnesses.[4][5] **Pheniprazine**, like its contemporaries, offered a novel chemical approach to mood disorders, moving treatment



beyond sedatives and convulsive therapies.[6] However, its promising efficacy was quickly overshadowed by a severe side-effect profile that ultimately led to its discontinuation.[1][2]

## Mechanism of Action: Irreversible Monoamine Oxidase Inhibition

**Pheniprazine** functions as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[6] The core mechanism involves the hydrazine group of the **pheniprazine** molecule forming a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme.[7] This irreversible inactivation of MAO prevents the breakdown of key monoamine neurotransmitters.

By inhibiting MAO, **pheniprazine** leads to an accumulation of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron and an subsequent increase in their concentration within the synaptic cleft.[7] This enhanced monoaminergic neurotransmission is believed to be the basis for its antidepressant effects.[7] Additionally, animal studies have detected amphetamine as an active metabolite of **pheniprazine**, which may have contributed to its psychostimulant effects.[1]





Click to download full resolution via product page

Caption: Signaling pathway of pheniprazine as an irreversible MAO inhibitor.



## **Clinical Data and Experimental Protocols**

Detailed quantitative data and complete experimental protocols from the clinical trials conducted in the 1960s are not readily available in digitized archives. The research of that era often lacked the rigorous design, such as double-blinding and placebo controls, that is standard today.[6] However, based on historical accounts and later reviews of MAOI therapy, a general picture of **pheniprazine**'s clinical use can be constructed.

#### **Data Presentation**

The following tables summarize the known properties and qualitative clinical data for **pheniprazine**.

Table 1: Pharmacological Profile of Pheniprazine

| Property              | Description                                                    | Source(s) |
|-----------------------|----------------------------------------------------------------|-----------|
| Drug Class            | Monoamine Oxidase<br>Inhibitor (MAOI), Hydrazine<br>derivative | [1][4][8] |
| Mechanism             | Irreversible, non-selective inhibitor of MAO-A and MAO-B       | [6][7]    |
| Brand Names           | Catron, Cavodil                                                | [1]       |
| Primary Indication    | Major Depressive Disorder                                      | [4]       |
| Other Historical Uses | Angina Pectoris,<br>Schizophrenia                              | [2][5]    |
| Metabolism            | Produces amphetamine as an active metabolite in animals        | [1]       |

| Status | Withdrawn from market due to toxicity |[1][9] |

Table 2: Summary of Adverse Effects



| Adverse Effect<br>Category | Specific<br>Manifestations                                                                                  | Notes                                                                                                                                 | Source(s)     |
|----------------------------|-------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Ocular Toxicity            | Optic Neuritis, Amblyopia (impaired vision), Optic Atrophy, Reduced Color Perception, Visual Field Defects. | A primary reason<br>for the drug's<br>withdrawal. Cases<br>of severe and<br>potentially<br>irreversible vision<br>loss were reported. | [1][2][7][10] |
| Hepatotoxicity             | Jaundice, Liver<br>Damage.                                                                                  | A known risk for<br>hydrazine-class<br>MAOIs.                                                                                         | [1][2][8]     |
| Cardiovascular             | Hypertensive Crisis (Tyramine Reaction), Orthostatic Hypotension.                                           | Common to non-<br>selective MAOIs,<br>requiring strict dietary<br>restrictions (avoiding<br>tyramine-rich foods).                     | [6][11]       |

| Neurological/Psychiatric | Overstimulation, Insomnia, Hypomania, Potential for Psychosis. | Some effects may be linked to its amphetamine metabolite. |[1][6] |

#### **Generalized Experimental Protocol (1960s MAOI Trial)**

While a specific protocol for a **pheniprazine** trial is unavailable, the workflow below represents a generalized methodology for an antidepressant clinical trial from that period, synthesized from descriptions of studies on similar MAOIs like phenelzine.[6]





Click to download full resolution via product page

**Caption:** Generalized workflow for a 1960s-era antidepressant clinical trial.



### **Toxicity and Withdrawal from Market**

The clinical use of **pheniprazine** was short-lived due to its severe toxicity profile. The two most significant concerns that led to its withdrawal were hepatotoxicity and ocular toxicity.[1][2]

- Ocular Toxicity: Multiple case reports from the early 1960s documented the occurrence of toxic amblyopia and optic neuritis in patients treated with pheniprazine.[10] Symptoms included blurred vision, changes in color perception, and visual field loss, which could progress to optic atrophy.[7] This severe adverse effect was a distinguishing and alarming feature of pheniprazine compared to other available antidepressants.
- Hepatotoxicity: As a hydrazine derivative, pheniprazine carried a risk of causing liver damage, a known danger for this chemical class of MAOIs.[8]
- Hypertensive Crisis: Common to all non-selective, irreversible MAOIs, the "cheese effect"
  was a major risk.[6] The inhibition of MAO-A in the gut and liver prevents the breakdown of
  dietary tyramine, an amino acid found in aged cheeses, cured meats, and other fermented
  foods.[11] Absorption of tyramine can lead to a massive release of norepinephrine, causing a
  potentially fatal hypertensive crisis.[6]

The logical progression from discovery to withdrawal is illustrated in the diagram below.





Click to download full resolution via product page

**Caption:** Logical flow of **pheniprazine**'s history from development to withdrawal.



### **Conclusion and Future Perspective**

Pheniprazine represents a critical chapter in the history of psychopharmacology. It demonstrated the potential of monoamine oxidase inhibition as a viable strategy for treating depression, paving the way for the monoamine theory of depression.[3] However, its story serves as a stark reminder of the importance of selectivity and safety in drug design. The severe toxicities associated with this non-selective, irreversible hydrazine MAOI highlighted the need for more refined compounds.

The experience with **pheniprazine** and other first-generation MAOIs directly influenced the future of antidepressant development, leading to:

- The development of non-hydrazine MAOIs (e.g., tranylcypromine) with a potentially lower risk of hepatotoxicity.[8]
- The exploration of reversible MAO-A inhibitors (RIMAs) like moclobemide, designed to reduce the risk of the tyramine reaction.[3]
- The eventual shift towards entirely new classes of antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), which offered improved safety and tolerability profiles.

For today's researchers, the history of **pheniprazine** underscores the ongoing challenge of balancing efficacy and toxicity. It provides a valuable case study in adverse drug reactions and the evolution of regulatory standards, reinforcing the necessity of comprehensive pre-clinical toxicology and vigilant post-marketing surveillance in modern drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. The importance of dosage in prescribing antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. Typical optic neuritis and multiple sclerosis Case-Based Neuro-Ophthalmology [pressbooks.pub]
- 3. Monoamine oxidase inhibitor Wikipedia [en.wikipedia.org]
- 4. On the Origins of MAOI Misconceptions: Reaffirming their Role in Melancholic Depression
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence and management practice of first generation antipsychotics induced side effects among schizophrenic patients at Amanuel Mental Specialized Hospital, central Ethiopia: cross-sectional study PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.healio.com [journals.healio.com]
- 7. Can optic atrophy caused by pheniprazine treatment become aggravated by subsequent nialamid treatment? PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. List of antidepressants Wikipedia [en.wikipedia.org]
- 10. Toxic Amblyopia due to Pheniprazine PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAO Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Historical Application of Pheniprazine in Depression Therapy: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196415#historical-use-of-pheniprazine-in-depression-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com